Biological Accelerator Mass Spectrometry: An In-depth Technical Guide
Biological Accelerator Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Biological Accelerator Mass Spectrometry (BioAMS)
Biological Accelerator Mass Spectrometry (BioAMS) is an ultra-sensitive analytical technique for quantifying rare, long-lived radioisotopes within biological samples.[1] It offers unparalleled sensitivity, enabling the detection of isotopes at attomole (10⁻¹⁸ mol) to zeptomole (10⁻²¹ mol) levels.[1][2] Unlike conventional methods that measure radioactive decay, such as liquid scintillation counting, AMS directly counts the individual atoms of an isotope, providing a significant advantage for isotopes with long half-lives like carbon-14 (B1195169) (¹⁴C).[3] This exceptional sensitivity allows for the administration of microdoses of ¹⁴C-labeled compounds to humans, minimizing radiation exposure and facilitating early-stage clinical trials.[4]
The primary applications of BioAMS in drug development and biomedical research include pharmacokinetics (PK), absorption, distribution, metabolism, and excretion (ADME) studies, absolute bioavailability determination, and the analysis of covalent drug binding and DNA adducts.[3][4]
Core Principles of Accelerator Mass Spectrometry
The fundamental principle of AMS involves accelerating ions to high energies (mega-electron volts) to separate rare isotopes from abundant, interfering isobars (atoms of different elements with the same mass). A typical AMS system consists of an ion source, a tandem Van de Graaff accelerator, a high-energy mass spectrometer, and a detector.
The process begins with the conversion of the biological sample into a solid graphite (B72142) target, a process known as graphitization.[5] This target is then placed in the ion source and bombarded with cesium ions, producing a beam of negative ions. These ions are accelerated towards a high-voltage terminal where they pass through a "stripper" (a thin foil or gas), which removes several electrons and destroys molecular isobars. The now positively charged ions are further accelerated away from the terminal. A series of magnets and electrostatic analyzers then separates the ions based on their mass-to-charge ratio and energy, allowing for the specific detection and counting of the rare isotope of interest, most commonly ¹⁴C.
Quantitative Performance of BioAMS
BioAMS provides highly accurate and precise quantitative data over a wide dynamic range. The key performance metrics are summarized in the table below, with a comparison to the widely used Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) technique.
| Parameter | Biological Accelerator Mass Spectrometry (BioAMS) with ¹⁴C | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | References |
| Sensitivity | Attomole (10⁻¹⁸) to zeptomole (10⁻²¹) levels | Picogram (10⁻¹²) to femtogram (10⁻¹⁵) per milliliter range | [1][2][6] |
| Limit of Detection (LOD) | ~1 attomole of ¹⁴C | Analyte and matrix dependent, typically low pg/mL | [7] |
| Limit of Quantitation (LLOQ) | ~10 attomoles of ¹⁴C | Analyte and matrix dependent, typically low to mid pg/mL | [7][8] |
| Precision (%CV) | 2-3% for standards, 3.4-8.5% for plasma samples | Generally <15-20% | [9][10] |
| Accuracy | 94-108% for plasma samples | Generally 85-115% | [10] |
| Linearity (Dynamic Range) | 4-5 orders of magnitude | 3-4 orders of magnitude | [7][11] |
Experimental Protocols
Solid Sample Preparation and Graphitization for BioAMS
This protocol outlines the conversion of a solid biological sample into a graphite target suitable for AMS analysis.[5][12][13][14]
Materials:
-
Lyophilized biological sample (e.g., tissue, feces)
-
Copper (II) oxide (CuO)
-
Silver (Ag) wire
-
Quartz combustion tubes
-
Vacuum line
-
Muffle furnace
-
Graphitization rig with zinc (Zn) and iron (Fe) catalyst
-
Liquid nitrogen
Procedure:
-
Sample Weighing and Encapsulation: Accurately weigh 1-2 mg of the lyophilized and homogenized biological sample into a quartz combustion tube. Add an excess of CuO and a piece of Ag wire.
-
Evacuation and Sealing: Attach the tube to a vacuum line, evacuate to <10⁻³ mbar, and flame-seal the tube.
-
Combustion: Place the sealed tube in a muffle furnace and heat to 900°C for 2-4 hours to combust all organic carbon to CO₂. Allow the tube to cool completely.
-
Cryogenic Purification of CO₂: Place the combustion tube in a cracking station on the vacuum line. Cool a collection trap with liquid nitrogen and break the combustion tube. The CO₂ will freeze in the trap, while non-condensable gases are pumped away. Water is removed by replacing the liquid nitrogen with a dry ice/ethanol slurry.
-
Graphitization: Transfer the purified CO₂ to a graphitization reactor containing a pre-reduced iron catalyst and zinc. Heat the reactor to 500-600°C. The zinc reduces the CO₂ to carbon monoxide, which is then reduced to elemental carbon (graphite) on the surface of the iron catalyst. This process typically takes 4-6 hours.
-
Target Pressing: After graphitization, the iron catalyst coated with the newly formed graphite is pressed into an aluminum target holder for insertion into the AMS ion source.
Liquid Sample Preparation for BioAMS
For liquid samples such as plasma or urine, direct combustion or pre-processing followed by graphitization can be performed.
Materials:
-
Liquid biological sample (e.g., plasma, urine)
-
Graphitizing agent (e.g., cobalt powder)
-
Tin capsules
-
Elemental analyzer (EA) coupled to a graphitization system
Procedure:
-
Sample Aliquoting: Pipette a precise volume of the liquid sample (typically 50-100 µL) into a tin capsule containing a graphitizing agent.
-
Drying: Dry the sample in the capsule at 60°C.
-
Combustion and Graphitization: The capsule is dropped into the combustion tube of an elemental analyzer heated to >1000°C. The resulting CO₂ is carried by a helium stream through a reduction furnace and water trap. The purified CO₂ then flows into a graphitization reactor where it is converted to graphite on a cobalt catalyst at 550°C in the presence of hydrogen.
-
Target Pressing: The graphite-coated cobalt is pressed into a target holder.
Key Applications and Experimental Workflows
Microdosing Pharmacokinetics Study
A microdosing study involves administering a sub-pharmacological dose of a ¹⁴C-labeled drug to determine its pharmacokinetic profile in humans at an early stage of drug development.[4][15]
Experimental Protocol:
-
Dosing: Administer a single intravenous or oral microdose (<100 µg) of the ¹⁴C-labeled drug (typically 100-200 nCi) to healthy volunteers.
-
Sample Collection: Collect serial blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Sample Processing: Separate plasma from the blood samples by centrifugation.
-
Sample Preparation for AMS: Prepare the plasma samples for AMS analysis using either the solid or liquid sample preparation protocol described above.
-
AMS Analysis: Measure the ¹⁴C concentration in the prepared samples using BioAMS.
-
Data Analysis: Convert the measured ¹⁴C concentrations to drug-equivalent concentrations and perform pharmacokinetic analysis to determine parameters such as clearance, volume of distribution, and half-life.
Absolute Bioavailability Study
This type of study determines the fraction of an orally administered drug that reaches systemic circulation. A common approach involves the simultaneous administration of an oral therapeutic dose of the unlabeled drug and an intravenous microdose of the ¹⁴C-labeled drug.[15][16][17]
Experimental Protocol:
-
Dosing: Administer a therapeutic oral dose of the non-labeled drug and a concomitant intravenous microdose of the ¹⁴C-labeled drug.
-
Sample Collection: Collect serial blood samples.
-
Sample Analysis:
-
Analyze plasma samples for the non-labeled drug concentration using a validated method like LC-MS/MS.
-
Analyze plasma samples for the ¹⁴C-labeled drug concentration using BioAMS.
-
-
Data Analysis: Calculate the area under the curve (AUC) for both the oral (from LC-MS/MS data) and intravenous (from BioAMS data) administrations. The absolute bioavailability (F) is calculated as: F (%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
Covalent Binding and DNA Adduct Studies
BioAMS is highly effective for quantifying the covalent binding of reactive drug metabolites to proteins or DNA, which is a critical assessment in toxicology.[3][18][19]
Experimental Protocol for Covalent Protein Binding:
-
Incubation: Incubate the ¹⁴C-labeled drug with liver microsomes or hepatocytes in the presence of an NADPH-regenerating system to facilitate metabolic activation.
-
Protein Precipitation and Washing: Precipitate the proteins using a solvent like acetonitrile (B52724) and wash repeatedly to remove any non-covalently bound drug.
-
Protein Quantification: Determine the protein concentration in the washed pellet using a standard protein assay.
-
Sample Preparation for AMS: Prepare the protein pellet for AMS analysis using the solid sample protocol.
-
AMS Analysis: Quantify the ¹⁴C content in the protein sample.
-
Data Analysis: Calculate the amount of covalently bound drug per milligram of protein.
Experimental Protocol for DNA Adducts:
-
Dosing: Administer the ¹⁴C-labeled compound to an animal model.
-
Tissue Collection and DNA Isolation: Collect target tissues and isolate DNA.
-
DNA Hydrolysis: Hydrolyze the DNA to individual nucleosides.
-
Adduct Enrichment: Use techniques like HPLC to separate and enrich the adducted nucleosides.
-
AMS Analysis: Quantify the ¹⁴C in the adduct fractions.
-
Data Analysis: Determine the number of adducts per number of nucleotides.
Elucidation of Metabolic Pathways
The exceptional sensitivity of BioAMS allows for the tracing of ¹⁴C-labeled compounds through complex metabolic pathways, even at physiologically relevant concentrations. An example of a fundamental metabolic pathway that can be studied using ¹⁴C tracers is the Wood-Ljungdahl pathway of CO₂ fixation in certain bacteria.[20][21][22][23] This pathway involves the reduction of CO₂ to acetyl-CoA.
By introducing ¹⁴CO₂, researchers can use BioAMS to quantify the incorporation of ¹⁴C into the various intermediates of the pathway, thereby elucidating the flux and regulation of this carbon fixation route.
Conclusion
Biological Accelerator Mass Spectrometry is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its unparalleled sensitivity allows for the safe and accurate quantification of ¹⁴C-labeled compounds in humans and animal models at environmentally and therapeutically relevant doses. This enables a wide range of studies, from early-phase clinical pharmacokinetics to detailed investigations of metabolic pathways and toxicological mechanisms. As the technology becomes more accessible, BioAMS is poised to play an increasingly critical role in advancing our understanding of biological systems and accelerating the development of new medicines.
References
- 1. Subattomole sensitivity in biological accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Attomole detection of 3H in biological samples using accelerator mass spectrometry: application in low-dose, dual-isotope tracer studies in conjunction with 14C accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of accelerated mass spectrometry (AMS) in DNA adduct quantification and identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Solid Sample AMS | BioAMS [bioams.llnl.gov]
- 6. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 7. Novel use of accelerator mass spectrometry for the quantification of low levels of systemic therapeutic recombinant protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Accelerator mass spectrometry best practices for accuracy and precision in bioanalytical (14)C measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods for the detection of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancement of Sensitivity and Quantification Quality in the LC-MS/MS Measurement of Large Biomolecules with Sum of MRM (SMRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Convert Biological Carbon Into Graphite for AMS [repository.arizona.edu]
- 13. researchgate.net [researchgate.net]
- 14. osti.gov [osti.gov]
- 15. The Absolute Bioavailability, Absorption, Distribution, Metabolism, and Excretion of BI 425809 Administered as an Oral Dose or an Oral Dose with an Intravenous Microtracer Dose of [14C]-BI 425809 in Healthy Males - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The stable isotope method for determining absolute bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hra.nhs.uk [hra.nhs.uk]
- 18. Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Acetogenesis and the Wood-Ljungdahl Pathway of CO2 Fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Incomplete Wood–Ljungdahl pathway facilitates one-carbon metabolism in organohalide-respiring Dehalococcoides mccartyi - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Wood–Ljungdahl pathway - Wikipedia [en.wikipedia.org]
- 23. youtube.com [youtube.com]
